![molecular formula C15H11N3O B14586780 2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine CAS No. 61634-76-2](/img/structure/B14586780.png)
2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-10H-indolo[2,3-b][1,8]naphthyridine is a heterocyclic compound that belongs to the class of indolo-naphthyridines. This compound is characterized by its fused ring structure, which includes both indole and naphthyridine moieties. The presence of a methoxy group at the 2-position of the indole ring further distinguishes this compound. Due to its unique structure, this compound has garnered interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For example, the reaction of 2-chloro-1,8-naphthyridines with appropriate indole derivatives can lead to the formation of the desired compound . The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the development of greener and more sustainable methods for the synthesis of this compound is an area of ongoing research .
Analyse Chemischer Reaktionen
2-Methoxy-10H-indolo[2,3-b][1,8]naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the methoxy group and the fused ring structure.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-10H-indolo[2,3-b][1,8]naphthyridine has a wide range of scientific research applications due to its unique structure and properties. Some of the key applications include:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of new drugs.
Materials Science: The compound’s photochemical properties make it suitable for use in light-emitting diodes (LEDs) and dye-sensitized solar cells.
Chemical Biology: The compound can be used as a molecular probe to study biological processes and interactions.
Wirkmechanismus
The mechanism of action of 2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine is primarily related to its ability to interact with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, the compound’s ability to intercalate into DNA can disrupt DNA replication and transcription processes, contributing to its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-10H-indolo[2,3-b][1,8]naphthyridine can be compared with other similar compounds, such as 1,8-naphthyridine derivatives and indole-based compounds. Some of the similar compounds include:
1,8-Naphthyridine Derivatives: These compounds share the naphthyridine core structure and exhibit similar biological activities.
Indole-Based Compounds: Indole derivatives, such as tryptophan and indomethacin, also share structural similarities with this compound.
The uniqueness of this compound lies in its fused ring structure, which combines the features of both indole and naphthyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
61634-76-2 |
|---|---|
Molekularformel |
C15H11N3O |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine |
InChI |
InChI=1S/C15H11N3O/c1-19-13-7-6-9-8-11-10-4-2-3-5-12(10)16-15(11)18-14(9)17-13/h2-8H,1H3,(H,16,17,18) |
InChI-Schlüssel |
HFTHIMBXZSMWDI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=NC3=C(C=C2C=C1)C4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


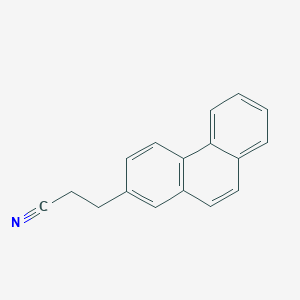
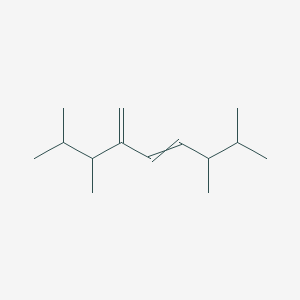
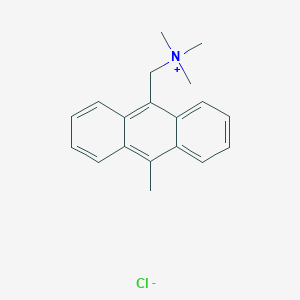
![2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14586723.png)
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B14586726.png)
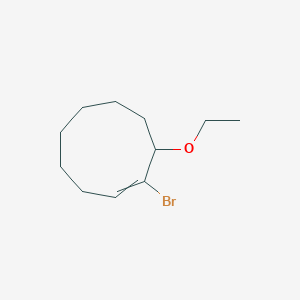

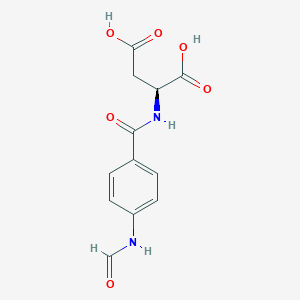

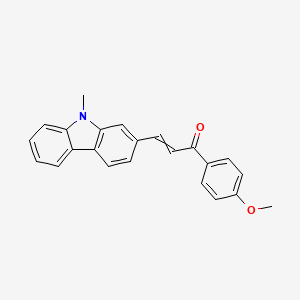


![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)

